3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid is a complex organic compound that integrates multiple functional groups, including a chromenyl (coumarin) moiety, a thiazole ring, and a propanoic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid typically involves multi-step reactions. One common method includes the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form 3-(2-bromoacetyl)-2H-chromen-2-one. This intermediate is then reacted with thiosemicarbazide and disubstituted isomeric isatins in a one-pot three-component condensation reaction under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable practices are often applied. This includes using environmentally benign solvents, catalysts, and energy-efficient processes to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form different derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl moiety can yield various oxidized derivatives, while reduction of the thiazole ring can produce reduced thiazole compounds.
Scientific Research Applications
3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The chromenyl moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can bind to metal ions, affecting their biological functions. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
(2-oxo-2H-chromen-3-yl)acetic acid: Shares the chromenyl moiety but lacks the thiazole ring and propanoic acid group.
3-(4-oxo-4H-chromen-3-yl)prop-2-enoates: Contains a similar chromenyl structure but differs in the side chain and functional groups.
Uniqueness
3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid is unique due to its combination of a chromenyl moiety, thiazole ring, and propanoic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-oxo-4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-13(5-6-14(20)21)18-16-17-11(8-24-16)10-7-9-3-1-2-4-12(9)23-15(10)22/h1-4,7-8H,5-6H2,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFVHRQTDRWXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.